molecular formula C16H17NO B184582 Benzamide, N-[4-(1-methylethyl)phenyl]- CAS No. 100990-57-6

Benzamide, N-[4-(1-methylethyl)phenyl]-

Cat. No.: B184582
CAS No.: 100990-57-6
M. Wt: 239.31 g/mol
InChI Key: HWVROWYWWUNAGI-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(1-methylethyl)phenyl]- is an organic compound with the molecular formula C19H23NO. It is a derivative of benzamide, where the amide group is substituted with a 4-(1-methylethyl)phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-(1-methylethyl)phenyl]- typically involves the reaction of 4-isopropylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of Benzamide, N-[4-(1-methylethyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Benzamide, N-[4-(1-methylethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, with a simpler structure and different chemical properties.

    N-Phenylbenzamide: Similar structure but with a phenyl group instead of the 4-(1-methylethyl)phenyl group.

    N-Isopropylbenzamide: Similar structure but with an isopropyl group instead of the 4-(1-methylethyl)phenyl group.

Uniqueness

Benzamide, N-[4-(1-methylethyl)phenyl]- is unique due to the presence of the 4-(1-methylethyl)phenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler analogs.

Biological Activity

Benzamide, N-[4-(1-methylethyl)phenyl]-, also known as a substituted benzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Benzamide, N-[4-(1-methylethyl)phenyl]- features a benzene ring substituted with a branched alkyl group and an amide functional group. Its structural characteristics contribute to its interaction with various biological targets.

The biological activity of Benzamide, N-[4-(1-methylethyl)phenyl]- is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological processes. For instance, it has shown potential as an inhibitor of human carbonic anhydrases (hCA I and hCA II), which are vital for maintaining acid-base balance in the body .
  • Antimicrobial Activity : Research indicates that benzamide derivatives exhibit antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Apergillus oryzae .

Antimicrobial Properties

Benzamide derivatives have been extensively studied for their antimicrobial effects. In vitro assays demonstrated that these compounds possess significant antibacterial and antifungal activities. For example, studies have revealed that various benzamide derivatives exhibit inhibitory effects on pathogenic bacteria and fungi at concentrations as low as 1 µg/mL .

Anticancer Activity

Benzamide, N-[4-(1-methylethyl)phenyl]- has been investigated for its potential anticancer properties. It may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. The compound's ability to modulate enzyme activity linked to tumor growth presents opportunities for developing novel anticancer therapies.

Enzyme Inhibition

The compound has demonstrated notable inhibitory effects on acetylcholinesterase (AChE) and other enzymes critical in neurotransmission and metabolic processes. This inhibition is significant for drug development targeting neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activities of benzamide derivatives:

  • Antimicrobial Evaluation : A study synthesized various benzamide derivatives and evaluated their antimicrobial activity against common pathogens. Results indicated that certain derivatives exhibited strong inhibitory effects, suggesting their potential as therapeutic agents .
  • Pharmacological Effects : Another research focused on the synthesis of novel benzamides that showed significant inhibitory potential against hCA I and hCA II at nanomolar concentrations, indicating their promise in treating conditions like glaucoma and edema .
  • Antiviral Activity : Research involving 4-(aminomethyl)benzamides revealed their effectiveness against Ebola and Marburg viruses, showcasing their potential as antiviral agents .

Data Summary

The following table summarizes the biological activities of Benzamide, N-[4-(1-methylethyl)phenyl]- based on existing literature:

Activity Type Target Pathogen/Enzyme IC50/Ki Values Reference
AntibacterialE. coli, S. aureus1 µg/mL
AntifungalA. niger, A. oryzae1 µg/mL
Carbonic Anhydrase InhibitionhCA I, hCA II4.07 ± 0.38 nM (hCA I)
Acetylcholinesterase InhibitionAChE33.1 – 85.8 µM
AntiviralEbola VirusEC50 < 10 μM

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(2)13-8-10-15(11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVROWYWWUNAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356122
Record name Benzamide, N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100990-57-6
Record name Benzamide, N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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